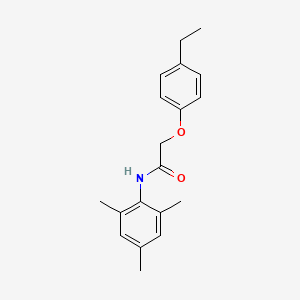

2-(4-ethylphenoxy)-N-mesitylacetamide

Description

2-(4-Ethylphenoxy)-N-mesitylacetamide is an acetamide derivative featuring a 4-ethylphenoxy substituent and a mesityl (2,4,6-trimethylphenyl) group. This compound is synthesized via nickel-catalyzed cross-coupling reactions, as demonstrated by its preparation from aryl chloride precursors under specific catalytic conditions (e.g., (meso-L1)Ni(4-CN-Ph)Cl at 120°C), yielding 44% isolated product . Its structural characterization includes NMR data confirming the presence of key functional groups, such as the ethylphenoxy moiety (δ 1.22 ppm for CH3) and aromatic protons (δ 6.8–7.5 ppm) .

Properties

IUPAC Name |

2-(4-ethylphenoxy)-N-(2,4,6-trimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2/c1-5-16-6-8-17(9-7-16)22-12-18(21)20-19-14(3)10-13(2)11-15(19)4/h6-11H,5,12H2,1-4H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBLAWIWYEGKHDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues in the N-Arylacetamide Family

a) 2-Azido-N-(4-methylphenyl)acetamide

- Structure: Differs by an azido (-N3) group instead of the ethylphenoxy moiety and a simpler 4-methylphenyl substituent.

- Synthesis : Prepared via nucleophilic substitution or azide addition pathways, emphasizing its role as a precursor for click chemistry applications .

- Applications : Primarily used in heterocyclic synthesis (e.g., triazoles), contrasting with the catalytic synthesis routes of the target compound.

b) 2-((4-Ethylphenoxy)methyl)-N-(arylcarbamothioyl)benzamides (1a–c)

- Structure: Incorporates a benzamide core with a thiourea (-N-CS-N-) linker and a 4-ethylphenoxy group.

- Synthesis: Achieved via multi-step reactions involving phenoxyalkylation followed by thiourea coupling .

c) 2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide (CAS 17172-81-5)

- Structure : Replaces the ethyl group with an acetyl (-COCH3) moiety and uses an o-tolyl (2-methylphenyl) instead of mesityl.

- Properties : Higher molecular weight (283.32 g/mol) and altered solubility due to the acetyl group. Safety data highlight risks such as skin/eye irritation, necessitating precautions during handling .

Key Structural and Functional Differences

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.